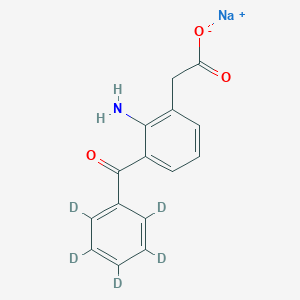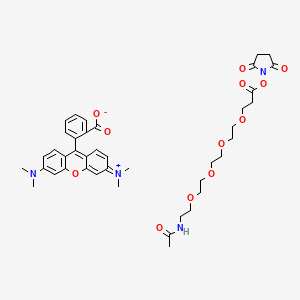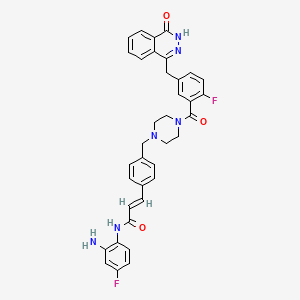
Parp/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp/hdac-IN-1 is a dual inhibitor targeting both poly (ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). This compound has shown significant potential in cancer treatment due to its ability to inhibit both PARP and HDAC enzymes, which play crucial roles in DNA repair and gene expression regulation, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp/hdac-IN-1 involves the use of benzopyrazole or benzimidazole as core structures. A total of 14 dual-target inhibitors were designed and synthesized using these core structures . The specific synthetic routes and reaction conditions are detailed in various research publications, but generally involve multi-step organic synthesis techniques.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis procedures that can be scaled up for industrial production. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Parp/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often include functionalized benzopyrazole or benzimidazole derivatives .
Applications De Recherche Scientifique
Parp/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PARP and HDAC enzymes.
Biology: Employed in cellular studies to understand the role of PARP and HDAC in DNA repair and gene expression.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mécanisme D'action
Parp/hdac-IN-1 exerts its effects by inhibiting both PARP and HDAC enzymes. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death. HDAC inhibitors, on the other hand, prevent the deacetylation of histones, leading to an open chromatin structure and increased gene expression . The combination of these two mechanisms results in enhanced anticancer activity, particularly in cancers with BRCA1 or BRCA2 mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
KT-3283: A dual PARP-HDAC inhibitor with activity in Ewing sarcoma.
Uniqueness
Parp/hdac-IN-1 is unique due to its dual inhibitory action on both PARP and HDAC enzymes, which provides a synergistic effect in cancer treatment. This dual action makes it more effective in inducing cancer cell death compared to single-target inhibitors .
Propriétés
Formule moléculaire |
C36H32F2N6O3 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
(E)-N-(2-amino-4-fluorophenyl)-3-[4-[[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C36H32F2N6O3/c37-26-11-13-32(31(39)21-26)40-34(45)14-10-23-5-7-24(8-6-23)22-43-15-17-44(18-16-43)36(47)29-19-25(9-12-30(29)38)20-33-27-3-1-2-4-28(27)35(46)42-41-33/h1-14,19,21H,15-18,20,22,39H2,(H,40,45)(H,42,46)/b14-10+ |
Clé InChI |
PASQIMCZMIAMDH-GXDHUFHOSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)



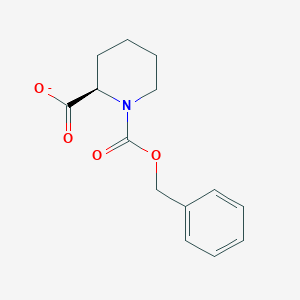
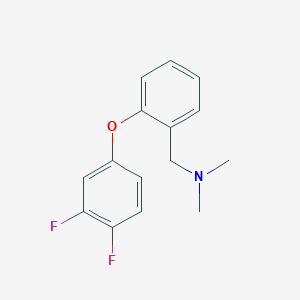

![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
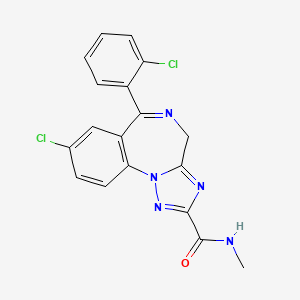
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
